molecular formula C11H21NO5S B138749 N-Boc-3-mesyloxypiperidine CAS No. 129888-60-4

N-Boc-3-mesyloxypiperidine

Cat. No. B138749
M. Wt: 279.36 g/mol
InChI Key: WLAZHMYDLUILKR-UHFFFAOYSA-N
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Patent
US08624033B2

Procedure details

2.7 l of dimethylformamide are placed in a reactor under inert atmosphere. 251.4 g of N-BOC-3(R,S)-methylsulfonyloxy-piperidine are added with warming. At an internal temperature of 50° C. 256.8 g of potassium thioacetate are added at once. After stirring for 90 min at 95° C. the reaction mixture is transferred into a reactor filled with 4 l of water. 4.2 l of petroleum ether are added. After vigorous stirring for 5 minutes the aqueous phase is removed. After readdition of water the pH is adjusted to >8 with sodium hydroxide. The organic phase is separated, washed with water and treated with active charcoal. The solution is evaporated to dryness. After flash chromatography on silica with petroleum ether, toluene, and ethyl acetate and concentration of the product containing solution crystallization occurs on cooling and 110 g of N-BOC-3(R,S)-acetylthio-piperidine are obtained.
Quantity
2.7 L
Type
reactant
Reaction Step One
Quantity
251.4 g
Type
reactant
Reaction Step Two
Quantity
256.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
4.2 L
Type
solvent
Reaction Step Four
Name
Quantity
4 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)C=O.[C:6]([N:13]1[CH2:18][CH2:17][CH2:16][CH:15](OS(C)(=O)=O)[CH2:14]1)([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[C:24]([O-:27])(=[S:26])[CH3:25].[K+]>O>[C:6]([N:13]1[CH2:18][CH2:17][CH2:16][CH:15]([S:26][C:24](=[O:27])[CH3:25])[CH2:14]1)([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
2.7 L
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
251.4 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)OS(=O)(=O)C
Step Three
Name
Quantity
256.8 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Step Four
Name
petroleum ether
Quantity
4.2 L
Type
solvent
Smiles
Step Five
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
After stirring for 90 min at 95° C. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with warming
CUSTOM
Type
CUSTOM
Details
At an internal temperature of 50° C
CUSTOM
Type
CUSTOM
Details
is transferred into a reactor
STIRRING
Type
STIRRING
Details
After vigorous stirring for 5 minutes the aqueous phase
Duration
5 min
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
treated with active charcoal
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
ADDITION
Type
ADDITION
Details
After flash chromatography on silica with petroleum ether, toluene, and ethyl acetate and concentration of the product containing
CUSTOM
Type
CUSTOM
Details
solution crystallization
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)SC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.